N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea is a complex organic compound that features a pyrrolidine ring, a chlorinated phenyl group, and a trimethoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the Carbamothioyl Group: This step involves the reaction of the chlorinated phenyl group with a thiourea derivative to form the carbamothioyl linkage.
Formation of the Trimethoxybenzamide Moiety: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea: shares similarities with other pyrrolidine-containing compounds and chlorinated phenyl derivatives.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Chlorinated Phenyl Derivatives: Compounds with chlorinated phenyl groups, such as chlorophenylureas.
Uniqueness
- The combination of the pyrrolidine ring, chlorinated phenyl group, and trimethoxybenzamide moiety gives this compound unique properties that may not be present in other similar compounds. This uniqueness can be leveraged for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C21H24ClN3O4S |
---|---|
Molekulargewicht |
450g/mol |
IUPAC-Name |
N-[(3-chloro-2-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-27-16-11-13(12-17(28-2)19(16)29-3)20(26)24-21(30)23-15-8-6-7-14(22)18(15)25-9-4-5-10-25/h6-8,11-12H,4-5,9-10H2,1-3H3,(H2,23,24,26,30) |
InChI-Schlüssel |
WYOJSEWKHHQPSG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCCC3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.